molecular formula C10H9N3O2 B2928866 (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2187426-82-8

(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2928866
CAS No.: 2187426-82-8
M. Wt: 203.201
InChI Key: GNYKHZOILRGLQF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring fused with an imidazo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions.

    Cyclopropanation: The imidazo[4,5-b]pyridine core is then subjected to cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

    (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-amine: Contains an amine group instead of a carboxylic acid.

Uniqueness

The presence of the carboxylic acid group in (1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased acidity and the ability to form salts and esters. These properties can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(1R,2S)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-4-5(6)8-12-7-2-1-3-11-9(7)13-8/h1-3,5-6H,4H2,(H,14,15)(H,11,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKHZOILRGLQF-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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